REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[CH:7][N:6]=[C:5]([CH2:9][N:10]2[C:18]3[C:13](=[N:14][CH:15]=[C:16]([CH3:19])[CH:17]=3)[C:12]([C:20](O)=[O:21])=[CH:11]2)[C:4]=1[CH3:23].C(N(CC)CC)C.CCCP1(OP(CCC)(=O)OP(CCC)(=O)O1)=O.[CH2:49]([CH2:51][NH2:52])[OH:50]>ClCCl>[OH:50][CH2:49][CH2:51][NH:52][C:20]([C:12]1[C:13]2=[N:14][CH:15]=[C:16]([CH3:19])[CH:17]=[C:18]2[N:10]([CH2:9][C:5]2[C:4]([CH3:23])=[C:3]([O:2][CH3:1])[N:8]=[CH:7][N:6]=2)[CH:11]=1)=[O:21]
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Name
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1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
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COC1=C(C(=NC=N1)CN1C=C(C2=NC=C(C=C21)C)C(=O)O)C
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Name
|
|
Quantity
|
0.0669 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.286 mL
|
Type
|
reactant
|
Smiles
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CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC
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Name
|
|
Quantity
|
0.029 mL
|
Type
|
reactant
|
Smiles
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C(O)CN
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mass was stirred at RT for 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to get a suspension
|
Type
|
STIRRING
|
Details
|
stirred at RT for overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
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Type
|
WASH
|
Details
|
washed with water and brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The DCM layer was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(=O)C1=CN(C=2C1=NC=C(C2)C)CC2=NC=NC(=C2C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |